(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid
Overview
Description
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Assembly of the butanoic acid backbone: This can be achieved through various organic reactions such as esterification, reduction, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo several types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the butanoic acid backbone.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Benzyloxy)-3-amino butanoic acid: Lacks the Boc protection, making it more reactive.
(S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)butanoic acid: Features a methoxy group instead of a benzyloxy group, altering its reactivity and solubility.
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: Has an extended carbon chain, affecting its physical properties and reactivity.
Uniqueness
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the combination of its benzyloxy group and Boc-protected amino group, which provides specific reactivity patterns and stability under various conditions. This makes it a valuable intermediate in organic synthesis and a useful compound in research applications.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKDBZQDOLAL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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